molecular formula C15H10N2O2S B12514120 1-(Phenylsulfonyl)-1h-indole-4-carbonitrile

1-(Phenylsulfonyl)-1h-indole-4-carbonitrile

Cat. No.: B12514120
M. Wt: 282.3 g/mol
InChI Key: FDEQMHVWVAAXPT-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)-1h-indole-4-carbonitrile is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a phenylsulfonyl group attached to the nitrogen atom of the indole ring and a carbonitrile group at the 4-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Phenylsulfonyl)-1h-indole-4-carbonitrile typically involves the introduction of the phenylsulfonyl group and the carbonitrile group onto the indole ring. One common method involves the reaction of 1-(phenylsulfonyl)indole with a suitable nitrile source under specific conditions. For example, the reaction can be carried out using a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Phenylsulfonyl)-1h-indole-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Halogenation: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a catalyst.

    Alkylation: Alkylation reactions can be carried out using alkyl halides in the presence of a strong base like potassium tert-butoxide.

    Acylation: Acylation can be performed using acyl chlorides in the presence of a Lewis acid catalyst such as aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation typically yields halogenated indole derivatives, while alkylation and acylation produce alkylated and acylated indole derivatives, respectively.

Mechanism of Action

The mechanism of action of 1-(Phenylsulfonyl)-1h-indole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The carbonitrile group may also contribute to the compound’s reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Phenylsulfonyl)-1h-indole-4-carbonitrile is unique due to the presence of both the phenylsulfonyl and carbonitrile groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H10N2O2S

Molecular Weight

282.3 g/mol

IUPAC Name

1-(benzenesulfonyl)indole-4-carbonitrile

InChI

InChI=1S/C15H10N2O2S/c16-11-12-5-4-8-15-14(12)9-10-17(15)20(18,19)13-6-2-1-3-7-13/h1-10H

InChI Key

FDEQMHVWVAAXPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C=CC=C32)C#N

Origin of Product

United States

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